2,3-Dimethoxy-benzamidine

Vue d'ensemble

Description

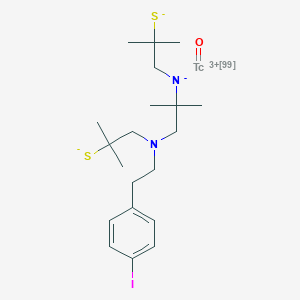

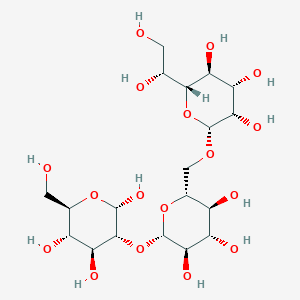

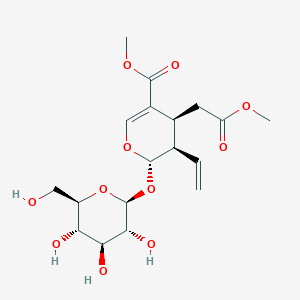

“2,3-Dimethoxy-benzamidine” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.21 . It is a grey solid and is stored at temperatures between 0-8°C .

Synthesis Analysis

A series of novel benzamide compounds, including “2,3-Dimethoxy-benzamidine”, were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Molecular Structure Analysis

The “2,3-Dimethoxy-benzamidine” molecule contains a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), and 2 ethers (aromatic) .

Chemical Reactions Analysis

The “2,3-Dimethoxy-benzamidine” and similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Physical And Chemical Properties Analysis

“2,3-Dimethoxy-benzamidine” is a grey solid with a molecular weight of 180.21 . It is stored at temperatures between 0-8°C .

Applications De Recherche Scientifique

Scientific Field

- Synthesis: Starting from 2,3-dimethoxybenzoic acid and amine derivatives .

- Characterization: Utilizing IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis .

- Assessment: In vitro assays for total antioxidant capacity, free radical scavenging, and metal chelating activity . Results Summary: Some synthesized compounds exhibited more effective antioxidant activities compared to standard controls, indicating potential for therapeutic applications .

Antibacterial Activity

Scientific Field

- Synthesis: Using TEA as a base and THF as a solvent to obtain benzamidine derivatives .

- Antibacterial Testing: In vitro growth inhibitory activity tests against various bacterial strains . Results Summary: The compounds showed varying degrees of antibacterial activity, with some comparing favorably to control drugs .

Anti-inflammatory Activity

Scientific Field

- Synthesis: Similar synthetic routes as for antioxidant testing .

- Bioactivity Testing: Evaluation of inhibitory effects on inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . Results Summary: Pyrimidine derivatives, which may include benzamidine analogs, have shown potent anti-inflammatory effects .

Drug Discovery

Scientific Field

- Compound Synthesis: High-yield synthesis of benzamidine derivatives for further pharmacological testing . Results Summary: The synthesized compounds are being tested for various pharmacological activities, including potential drug candidates .

Industrial Use

Scientific Field

- Material Synthesis: Employed in the synthesis of materials used in industrial manufacturing processes . Results Summary: The compounds have been utilized in medical, industrial, and biological industries, indicating their versatility .

Agriculture

Scientific Field

- Pesticide Synthesis: Synthesis of benzamidine derivatives with potential as bio-rational pesticides .

- Fungicidal Testing: In vitro and in vivo tests against agricultural pathogens . Results Summary: Some compounds showed excellent in vivo activities against fungal strains, surpassing even commercial fungicides .

Anti-Tumor Activity

Scientific Field

- Synthesis: Benzamidine derivatives are synthesized from 2,3-dimethoxybenzoic acid .

- Testing: In vitro and in vivo tests to assess anti-tumor activity . Results Summary: Some derivatives have shown promising results in inhibiting tumor growth, suggesting potential for development as cancer therapeutics .

Anti-Microbial Activity

Scientific Field

- Synthesis and Characterization: Similar to the methods used for antioxidant and antibacterial activities .

- Anti-Microbial Testing: Evaluating the efficacy against a variety of microbial pathogens . Results Summary: The compounds have demonstrated significant anti-microbial activities, which could be harnessed for developing new treatments .

Analgesic Properties

Scientific Field

- Compound Synthesis: Utilizing 2,3-dimethoxybenzoic acid as a starting point .

- Pain Relief Assessment: Conducting animal model studies to evaluate pain relief efficacy . Results Summary: Certain compounds have exhibited analgesic effects, indicating their use in pain relief applications .

Anti-HSV Activity

Scientific Field

- Synthesis: Following established synthetic routes .

- Viral Inhibition Testing: Assessing the ability to inhibit HSV replication in cell cultures . Results Summary: Some derivatives have shown effectiveness in inhibiting HSV, offering a pathway for antiviral drug development .

Anti-Platelet Activity

Scientific Field

- Synthesis: Derivatives are synthesized and then tested for their ability to inhibit platelet aggregation . Results Summary: The compounds have shown potential in reducing platelet aggregation, which is beneficial in preventing blood clots .

Drug Discovery and Development

Scientific Field

- Synthesis: Advanced synthetic techniques to create a library of benzamidine derivatives .

- Pharmacological Screening: High-throughput screening to identify compounds with desirable biological activities . Results Summary: This approach has led to the identification of several candidates for further drug development .

Trypsin Inhibition

Scientific Field

- Inhibitor Synthesis: Benzamidine derivatives are synthesized and tested for their ability to bind to the active site of trypsin .

- Enzyme Assay: The inhibitory activity is measured using standard biochemical assays . Results Summary: Benzamidine derivatives have shown effective trypsin inhibition, which can be useful in studying digestive enzymes and designing related drugs .

Photoswitchable Binding Interactions

Scientific Field

- Molecule Design: Synthesizing compounds that include a benzamidine unit linked to a photoswitchable element .

- Binding Studies: Investigating the binding interactions under different lighting conditions . Results Summary: These studies provide insights into the dynamic control of molecular interactions, which has implications for drug design and biological research .

Synthesis of Pyrimidines

Scientific Field

- Cyclization Reactions: Utilizing benzamidine derivatives in reactions to form pyrimidine rings .

- Characterization: Analyzing the synthesized pyrimidines using various spectroscopic methods . Results Summary: The synthesized pyrimidines exhibit a range of pharmacological effects, making them valuable in drug discovery .

Development of Multifunctional Molecules

Scientific Field

- Molecule Synthesis: Creating derivatives that can serve as building blocks for complex molecules . Results Summary: These multifunctional molecules have adaptable and switchable properties, which are useful in designing biologically important organic molecules .

Industrial Applications

Scientific Field

- Material Synthesis: Employed in the synthesis of materials used in industrial manufacturing processes . Results Summary: The versatility of benzamidine derivatives makes them valuable in various industrial sectors .

Agricultural Chemistry

Scientific Field

Safety And Hazards

The safety data sheet for a similar compound, “3,4-Dimethoxybenzaldehyde”, indicates that it is harmful if swallowed and causes skin irritation . It is recommended to wash skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,3-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCGPTXPVHYASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395235 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-benzamidine | |

CAS RN |

144650-01-1 | |

| Record name | 2,3-Dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B114573.png)